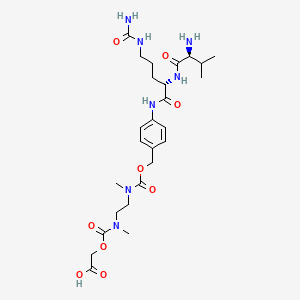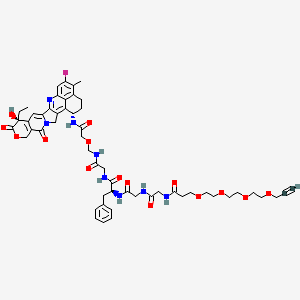
Propargyl-PEG4-GGFG-DXd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propargyl-PEG4-GGFG-DXd is a drug-linker conjugate used in antibody-drug conjugates (ADCs)This compound is designed to enhance the delivery of cytotoxic drugs to cancer cells, thereby improving the efficacy of cancer treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG4-GGFG-DXd involves multiple steps, including the preparation of the propargyl-PEG4 linker and the conjugation of the GGFG peptide sequence to the DXd molecule. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired chemical bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Propargyl-PEG4-GGFG-DXd undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form different functional groups.
Reduction: The compound can undergo reduction reactions to modify its chemical structure.
Substitution: The propargyl group can be substituted with other chemical groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Propargyl-PEG4-GGFG-DXd has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of cellular processes and as a tool for labeling and tracking biomolecules.
Medicine: Utilized in the development of targeted cancer therapies, particularly in the design of antibody-drug conjugates.
Industry: Applied in the production of pharmaceuticals and as a component in various industrial processes.
Mécanisme D'action
Propargyl-PEG4-GGFG-DXd exerts its effects by targeting DNA topoisomerase I, an enzyme involved in DNA replication and transcription. The compound binds to the enzyme and inhibits its activity, leading to the accumulation of DNA breaks and ultimately causing cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making this compound a valuable tool in cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trastuzumab deruxtecan (T-Dxd): Another ADC that targets HER2-positive cancer cells and uses a similar linker and payload mechanism.
Brentuximab vedotin: An ADC used to treat Hodgkin lymphoma and systemic anaplastic large cell lymphoma, with a different linker and cytotoxic agent.
Inotuzumab ozogamicin: An ADC for the treatment of acute lymphoblastic leukemia, utilizing a different cytotoxic payload.
Uniqueness
Propargyl-PEG4-GGFG-DXd is unique due to its specific combination of a propargyl-PEG4 linker and the GGFG peptide sequence, which enhances its stability and targeting capabilities. This combination allows for precise delivery of the cytotoxic agent DXd to cancer cells, minimizing off-target effects and improving therapeutic outcomes .
Propriétés
Formule moléculaire |
C54H63FN8O15 |
|---|---|
Poids moléculaire |
1083.1 g/mol |
Nom IUPAC |
(2S)-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenyl-2-[[2-[[2-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]propanamide |
InChI |
InChI=1S/C54H63FN8O15/c1-4-14-73-16-18-75-20-21-76-19-17-74-15-13-43(64)56-25-44(65)57-27-46(67)61-41(22-33-9-7-6-8-10-33)51(69)58-26-45(66)59-31-77-30-47(68)60-39-12-11-34-32(3)38(55)24-40-48(34)49(39)35-28-63-42(50(35)62-40)23-37-36(52(63)70)29-78-53(71)54(37,72)5-2/h1,6-10,23-24,39,41,72H,5,11-22,25-31H2,2-3H3,(H,56,64)(H,57,65)(H,58,69)(H,59,66)(H,60,68)(H,61,67)/t39-,41-,54-/m0/s1 |
Clé InChI |
CJZYWDVYYUOXKY-VNBDUTHCSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCC#C)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCC#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


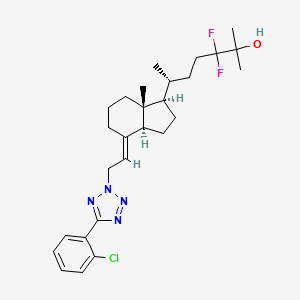
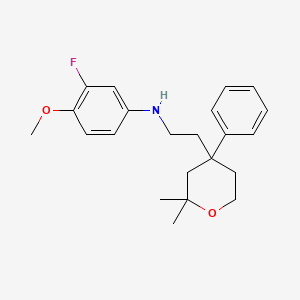
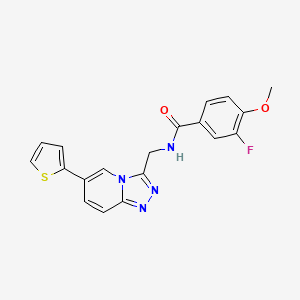
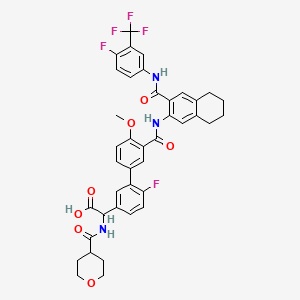
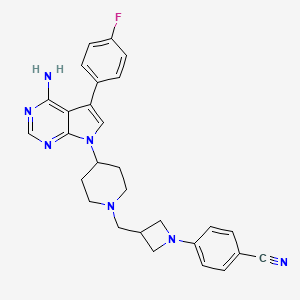

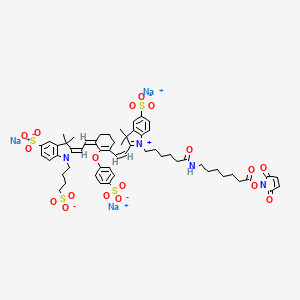

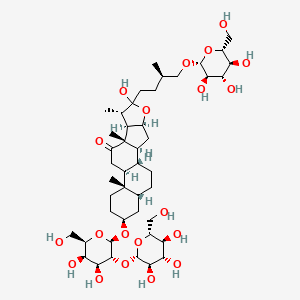
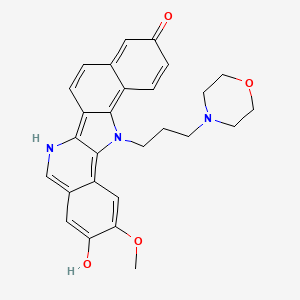

![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)

